molecular formula C12H20FN B2537079 (1R)-1-(3-Fluoro-1-adamantyl)ethanamine CAS No. 2248215-82-7

(1R)-1-(3-Fluoro-1-adamantyl)ethanamine

Cat. No. B2537079
CAS RN: 2248215-82-7
M. Wt: 197.297
InChI Key: CMKAZSVBLPTEMY-AAWJQDODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(3-Fluoro-1-adamantyl)ethanamine, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic compound that was first synthesized in the 1960s and was later approved by the US Food and Drug Administration (FDA) for the treatment of Alzheimer's disease. Memantine is a unique drug that has been found to be effective in treating a wide range of neurological disorders.

Mechanism of Action

(1R)-1-(3-Fluoro-1-adamantyl)ethanamine works by blocking the NMDA receptors in the brain, which are involved in the transmission of signals between neurons. By blocking these receptors, (1R)-1-(3-Fluoro-1-adamantyl)ethanamine helps to regulate the activity of glutamate, a neurotransmitter that is involved in learning and memory. This leads to a reduction in the excitotoxicity that is associated with many neurological disorders.
Biochemical and Physiological Effects:
(1R)-1-(3-Fluoro-1-adamantyl)ethanamine has been found to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in patients with Alzheimer's disease, reduce the severity of symptoms in patients with Parkinson's disease, and reduce the frequency and severity of seizures in patients with epilepsy. (1R)-1-(3-Fluoro-1-adamantyl)ethanamine has also been found to reduce the severity of neuropathic pain and improve mood in patients with depression.

Advantages and Limitations for Lab Experiments

(1R)-1-(3-Fluoro-1-adamantyl)ethanamine has several advantages for use in lab experiments. It has a relatively low toxicity profile and is well-tolerated by most patients. It is also readily available and can be synthesized in large quantities. However, (1R)-1-(3-Fluoro-1-adamantyl)ethanamine has some limitations for use in lab experiments, including its relatively short half-life and the need for frequent dosing.

Future Directions

There are several potential future directions for research on (1R)-1-(3-Fluoro-1-adamantyl)ethanamine. One area of research is the development of new formulations of (1R)-1-(3-Fluoro-1-adamantyl)ethanamine that can be administered less frequently. Another area of research is the exploration of (1R)-1-(3-Fluoro-1-adamantyl)ethanamine's potential use in treating other neurological disorders, such as Huntington's disease and traumatic brain injury. Additionally, research is needed to better understand the long-term effects of (1R)-1-(3-Fluoro-1-adamantyl)ethanamine on cognitive function and neurological health.

Synthesis Methods

The synthesis of (1R)-1-(3-Fluoro-1-adamantyl)ethanamine involves the reaction of 3-Fluoro-1-adamantylamine with ethyl bromoacetate to form 1-(3-Fluoro-1-adamantyl)ethyl bromoacetate. The bromoacetate group is then hydrolyzed to form the carboxylic acid, which is then reduced with lithium aluminum hydride to form (1R)-1-(3-Fluoro-1-adamantyl)ethanamine.

Scientific Research Applications

(1R)-1-(3-Fluoro-1-adamantyl)ethanamine has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to be effective in the treatment of Alzheimer's disease, Parkinson's disease, multiple sclerosis, epilepsy, and neuropathic pain. (1R)-1-(3-Fluoro-1-adamantyl)ethanamine has also been studied for its potential use in treating addiction and depression.

properties

IUPAC Name

(1R)-1-(3-fluoro-1-adamantyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FN/c1-8(14)11-3-9-2-10(4-11)6-12(13,5-9)7-11/h8-10H,2-7,14H2,1H3/t8-,9?,10?,11?,12?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKAZSVBLPTEMY-AAWJQDODSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)(C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C12CC3CC(C1)CC(C3)(C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(3-Fluoro-1-adamantyl)ethanamine

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